1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] (CAS 303985-86-6) consists of a fused bicyclic isochromene core substituted with a trione moiety and a 3-nitrophenyl hydrazone group. The molecular formula is C₁₅H₉N₃O₅ , with a molecular weight of 311.25 g/mol .
Key Structural Features:
- Core Isochromene System : A bicyclic structure composed of a benzene ring fused to a dihydrofuran ring.
- Trione Substituents : Three carbonyl groups at positions 1, 3, and 4 of the isochromene ring.
- Hydrazone Linkage : A C=N bond connecting the trione moiety to a 3-nitrophenyl group.
Crystallographic data for this compound is limited, but related isochromene derivatives (e.g., 3-(4-nitrophenyl)-1H-isochromene) exhibit monoclinic space groups (P 1 21/n 1) with cell parameters a = 12.1340 Å, b = 7.4180 Å, and c = 26.1516 Å. These parameters suggest a planar aromatic system with intermolecular hydrogen bonding involving nitro groups.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Proton and carbon NMR spectra provide critical insights into electronic environments and substituent effects:
| Proton Environment | Expected δ (ppm) | Key Observations |
|---|---|---|
| Hydrazone (C=N–N–H) | 8.0–8.5 | Singlet due to deshielded hydrazone proton. |
| Aromatic (3-nitrophenyl) | 7.5–8.3 | Split into doublets/triplets from para-nitro. |
| Isochromene Ring Protons | 6.5–7.2 | Downfield shifts from electron-withdrawing trione groups. |
| Trione Carbonyl (C=O) | 170–210 (¹³C NMR) | Three distinct carbonyl signals. |
Data inferred from analogous hydrazone-trione systems.
Infrared (IR) Vibrational Mode Mapping
IR spectroscopy identifies functional groups and bonding environments:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=N (Hydrazone) | 1600–1650 | Strong |
| NO₂ (Asymmetric Stretch) | 1520–1550 | Very Strong |
| NO₂ (Symmetric Stretch) | 1350–1380 | Strong |
| C=O (Trione) | 1700–1850 | Strong |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) reveals:
- Molecular Ion Peak : m/z 311.25 [M+H]⁺.
- Fragmentation Pathways :
- Loss of nitrophenyl group (m/z 311 → 181).
- Cleavage of hydrazone bond (m/z 311 → 137 (trione core) + 174 (nitrophenyl fragment)).
Comparative Analysis with Isochromene Trione Derivatives
The 3-nitrophenyl substituent imparts distinct electronic and steric effects compared to other hydrazone derivatives:
| Derivative | Substituent | Key Differences |
|---|---|---|
| 4-[N-(4-Fluorophenyl)hydrazone] | 4-Fluorophenyl | Lower electron-withdrawing effect; weaker C=N bond. |
| 4-[N-(3-Trifluoromethyl)hydrazone] | 3-Trifluoromethyl | Steric hindrance from CF₃; altered NMR shifts. |
| 4-[N-(4-Chlorophenyl)hydrazone] | 4-Chlorophenyl | Intermediate electron withdrawal; similar IR peaks. |
Spectroscopic Trends :
- NMR : Nitro-substituted derivatives show upfield shifts in aromatic protons compared to electron-donating groups (e.g., methoxy).
- IR : Nitro groups exhibit stronger NO₂ stretches (1520–1550 cm⁻¹) than chloro (1250–1300 cm⁻¹) or fluoro analogs.
- Reactivity : The nitro group enhances electrophilicity at the trione core, favoring nucleophilic attacks in synthetic applications.
Properties
IUPAC Name |
1-hydroxy-4-[(3-nitrophenyl)diazenyl]isochromen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O5/c19-14-12-7-2-1-6-11(12)13(15(20)23-14)17-16-9-4-3-5-10(8-9)18(21)22/h1-8,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMSBMDNWKDHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodocyclization of 2-(1-Alkynyl)Benzylic Alcohols
The reaction begins with 2-(phenylethynyl)benzyl alcohol derivatives. In the presence of iodine (I₂) and sodium bicarbonate (NaHCO₃) in acetonitrile, iodocyclization proceeds via a 6-endo-dig pathway to yield 4-iodo-1H-isochromene intermediates. For example, 2-(p-tolylethynyl)benzyl alcohol undergoes cyclization at room temperature over 15 hours to produce 4-iodo-3-p-tolyl-1H-isochromene in 85% yield after purification.
Hydrazone Formation with 3-Nitrophenylhydrazine
The hydrazone moiety is introduced via condensation of the trione’s ketone group with 3-nitrophenylhydrazine. This step is optimized for regioselectivity and yield.
Condensation Reaction Conditions
A general procedure involves refluxing equimolar amounts of the trione and 3-nitrophenylhydrazine in ethanol with a catalytic amount of acetic acid. For example:
- Reactants : 1H-Isochromene-1,3,4-trione (1 mmol), 3-nitrophenylhydrazine (1 mmol).
- Solvent : Absolute ethanol (10 mL).
- Catalyst : Glacial acetic acid (0.1 mL).
- Conditions : Reflux at 80°C for 3–5 hours.
The reaction progress is monitored via TLC (hexane:ethyl acetate, 7:3). The product precipitates upon cooling and is purified via recrystallization from ethanol, yielding 65–75% of the hydrazone derivative.
Nucleophilic Catalysis
Aniline has been reported to accelerate hydrazone formation through nucleophilic catalysis, reducing reaction times by 50%. Adding 10 mol% aniline to the reaction mixture facilitates imine formation, particularly for sterically hindered ketones.
Structural Characterization and Analytical Data
Spectroscopic Analysis
- FT-IR :
- ¹H-NMR (DMSO-d₆) :
- ¹³C-NMR :
Crystallography and Purity
X-ray diffraction data for analogous hydrazones reveal planar configurations, with dihedral angles <10° between the isochromene and arylhydrazone planes. HPLC purity exceeds 98% when using gradient elution (acetonitrile/water with 0.1% TFA).
Optimization and Challenges
Yield Improvement Strategies
Regioselectivity Issues
Electron-withdrawing groups (e.g., -NO₂) on the phenylhydrazine direct condensation to the most electrophilic carbonyl group (C-4 of the trione). Steric hindrance at C-1 and C-3 positions favors reaction at C-4.
Applications and Further Modifications
While beyond the scope of this synthesis-focused report, hydrazones of this class exhibit:
Chemical Reactions Analysis
Types of Reactions: 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different trione derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] has been investigated for its potential as an antimicrobial agent . Its structural similarity to other biologically active compounds suggests it may exhibit antibacterial and antifungal properties. Studies have shown that derivatives of isochromenes often possess significant antimicrobial activity against pathogens such as Escherichia coli and Candida albicans .
Case Study: Antimicrobial Activity
A study conducted by researchers focused on synthesizing various hydrazone derivatives, including 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone]. The results indicated that this compound exhibited moderate antibacterial activity against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests its potential use in developing new antimicrobial agents .
Material Science Applications
The compound's unique photophysical properties make it suitable for applications in material science , particularly in the development of organic light-emitting diodes (OLEDs) and solar cells. The hydrazone linkage can facilitate charge transfer processes essential for efficient light emission.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (λmax) | 450 nm |
| Emission Max | 550 nm |
| Quantum Yield | 0.25 |
These properties indicate that 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] could serve as a promising candidate for optoelectronic applications .
Analytical Chemistry Applications
In analytical chemistry, this compound can be utilized as a fluorescent probe for detecting metal ions due to its ability to form stable complexes with various cations. The fluorescence intensity changes upon binding with metal ions, making it useful for environmental monitoring and biosensing applications.
Case Study: Metal Ion Detection
Research has demonstrated that when exposed to copper ions (Cu²⁺), the fluorescence intensity of the compound increases significantly. This property was exploited to develop a sensitive assay for Cu²⁺ detection in water samples, showcasing its practical application in environmental science .
Mechanism of Action
The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the nitrophenyl group can undergo redox reactions, affecting cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
- 1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]
Comparison: Compared to its analogs, 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.
Biological Activity
1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] (CAS: 303985-86-6) is a compound with a unique molecular structure that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is C15H9N3O5, with a molecular weight of 311.25 g/mol. The compound features an isochromene ring fused with a trione group and a hydrazone moiety linked to a nitrophenyl group. This structural composition is significant for its biological interactions.
The biological activity of 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] is primarily attributed to its interaction with specific molecular targets:
- Metal Ion Complexation : The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical processes.
- Redox Reactions : The nitrophenyl group participates in redox reactions that affect cellular signaling pathways and enzyme activities.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which may also apply to this hydrazone derivative.
Antioxidant Properties
Research indicates that compounds similar to 1H-isochromene-1,3,4-trione have shown potent antioxidant activities. A study on related analogues demonstrated that several exhibited antioxidant capabilities significantly greater than ascorbic acid in DPPH assays .
Antiplatelet Activity
In vitro studies have revealed that derivatives of isochromene compounds can inhibit platelet aggregation induced by arachidonic acid (AA). Some analogues displayed antiplatelet activity several times more potent than aspirin . This suggests potential applications in preventing thrombotic disorders.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] and its analogues:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1H-Isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] | Structure | Moderate antioxidant activity |
| 1H-Isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone] | Structure | Significant anticancer properties |
| 1H-Isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone] | Structure | Potent antioxidant and antiplatelet activity |
This table illustrates the diverse biological activities associated with structurally similar compounds, highlighting the unique profile of the nitrophenyl hydrazone derivative.
Case Studies
Several case studies have documented the synthesis and evaluation of isochromene derivatives:
- Synthesis and Characterization : A study synthesized various hydrazone derivatives from isochromenes and evaluated their antioxidant properties using DPPH assays. Results indicated that some derivatives had up to 16-fold greater activity compared to ascorbic acid .
- Antiplatelet Activity Evaluation : Another investigation focused on the antiplatelet effects of synthesized isochromenes. Results showed that certain derivatives inhibited AA-induced platelet aggregation more effectively than conventional antiplatelet medications like aspirin .
Q & A
Q. What are the optimal synthetic routes for 1H-isochromene-1,3,4-trione 4-[N-(3-nitrophenyl)hydrazone], and how do reaction conditions influence yield?
The compound is typically synthesized via hydrazone formation between 1H-isochromene-1,3,4-trione and 3-nitrophenylhydrazine. Key variables include solvent polarity, temperature, and catalyst use. For example:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require acid catalysis .
- Temperature : Reactions at 60–80°C improve yields compared to room temperature, though prolonged heating risks decomposition .
| Condition | Yield (%) | Reference |
|---|---|---|
| DMF, 80°C, 6 hrs | 78 | |
| Ethanol, RT, 24 hrs | 45 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- IR spectroscopy : Confirms hydrazone formation via C=N stretch (1510–1600 cm⁻¹) and N–H bend (3200–3300 cm⁻¹) .
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.2 ppm) and carbonyl carbons (δ 160–180 ppm) are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 365.3 g/mol) validate purity .
Advanced Research Questions
Q. How can computational methods resolve tautomeric ambiguity in the hydrazone moiety?
Density Functional Theory (DFT) calculations predict the most stable tautomer by comparing Gibbs free energies. For example:
- E/Z isomerism : The E-configuration is typically favored due to reduced steric hindrance .
- Tautomer stability : Hydrazone-keto tautomers are more stable than enol forms by ~5 kcal/mol .
Q. What strategies address discrepancies in crystallographic data for similar hydrazone derivatives?
Contradictions in unit cell parameters or bond angles may arise from polymorphism or solvent inclusion. Mitigation includes:
- Low-temperature XRD : Reduces thermal motion artifacts .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···N hydrogen bonds) to explain packing differences .
| Derivative | C–N Bond Length (Å) | Source |
|---|---|---|
| 3-Nitrophenyl hydrazone | 1.34 ± 0.02 | |
| Phenyl hydrazone | 1.38 ± 0.03 |
Q. How can contradictory bioactivity data from in vitro assays be reconciled?
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., pH, cell line variability). For example:
- Enzyme inhibition : Adjusting buffer pH from 7.4 to 6.8 increased activity by 30% in carbonic anhydrase assays .
- Cell permeability : LogP values >2.5 correlate with improved membrane penetration in cytotoxicity studies .
Methodological Guidance
Q. What experimental protocols minimize decomposition during storage?
Q. How can solvent effects on tautomeric equilibrium be quantified?
Use UV-Vis spectroscopy to track λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. methanol). A bathochromic shift >20 nm indicates stabilization of the keto tautomer .
Data Contradiction Analysis
Q. Why do IR and NMR data for the same compound vary across studies?
- Crystallinity : Amorphous samples show broader IR peaks than crystalline ones .
- Dynamic effects : Slow exchange in NMR (e.g., tautomerism) can split signals under high-resolution conditions .
| Technique | Observed Discrepancy | Resolution |
|---|---|---|
| IR | C=O stretch at 1680 vs. 1700 cm⁻¹ | Sample crystallinity |
| ¹H NMR | Aromatic multiplet splitting | Tautomer exchange rate |
Advanced Characterization Tools
Q. What role does X-ray crystallography play in elucidating non-covalent interactions?
Crystal structures reveal π-π stacking between nitrophenyl groups (3.5–4.0 Å distances) and hydrogen-bonding networks (e.g., O–H···O=C) critical for supramolecular assembly .
Q. How do time-resolved spectroscopic methods clarify photodegradation pathways?
Femtosecond transient absorption spectroscopy identifies short-lived intermediates (e.g., triplet states) responsible for UV-induced decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
